(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
Brand Name: Vulcanchem
CAS No.: 166764-19-8
VCID: VC20946866
InChI: InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m1/s1
SMILES: CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol

(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine

CAS No.: 166764-19-8

Cat. No.: VC20946866

Molecular Formula: C19H26N2O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine - 166764-19-8

Specification

CAS No. 166764-19-8
Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
IUPAC Name (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Standard InChI InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m1/s1
Standard InChI Key WDYGPMAMBXJESZ-GOSISDBHSA-N
Isomeric SMILES CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
SMILES CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
Canonical SMILES CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N

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